molecular formula C10H17NO3 B13645821 (Cyclobutanecarbonyl)valine

(Cyclobutanecarbonyl)valine

Cat. No.: B13645821
M. Wt: 199.25 g/mol
InChI Key: MRMVVMFGJZSUHB-UHFFFAOYSA-N
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Description

(Cyclobutanecarbonyl)valine is a synthetic derivative of the essential branched-chain amino acid valine (C₅H₁₁NO₂; CAS 72-18-4). In this compound, a cyclobutanecarbonyl group replaces the hydrogen atom of valine’s α-amino group, introducing structural rigidity and hydrophobicity. The cyclobutane ring’s inherent strain and planar structure may influence intermolecular interactions, packing efficiency, and steric effects compared to other valine derivatives .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(cyclobutanecarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H17NO3/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

MRMVVMFGJZSUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutanecarbonyl)valine typically involves the reaction of valine with cyclobutanecarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutanecarbonyl)valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(Cyclobutanecarbonyl)valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclobutanecarbonyl)valine involves its interaction with specific molecular targets in the body. The compound can influence protein synthesis by incorporating into peptide chains. It may also interact with enzymes involved in metabolic pathways, affecting their activity and function .

Comparison with Similar Compounds

N-Phthaloyl Valine

Structural Differences: The phthaloyl group (a bulky aromatic substituent) replaces valine’s α-amino group, whereas the cyclobutanecarbonyl group is aliphatic and smaller. Functional Impacts:

  • Solubility: N-Phthaloyl valine enhances polymer solubility by reducing crystallinity through asymmetric backbone incorporation . (Cyclobutanecarbonyl)valine likely offers moderate solubility due to the cyclobutane ring’s hydrophobicity but may improve processability in non-polar solvents.
  • Thermal Stability : Aromatic phthaloyl groups confer high thermal stability (>300°C) in polyamides. The cyclobutanecarbonyl group’s rigidity may similarly elevate glass transition temperature (Tg) but with lower thermal degradation resistance due to aliphatic nature .
  • Applications : Both derivatives are used in polymer science, but N-phthaloyl valine is better studied for antioxidant and enzyme-modulating properties in drug-metabolizing systems .

Acetylated Valine Derivatives

Structural Differences: Acetylation replaces valine’s amino group with a linear acyl chain, lacking the cyclobutane ring’s steric constraints. Functional Impacts:

  • Acetylated valine allows greater flexibility, favoring β-sheet or α-helix formation depending on context .
  • Hydrogen Bonding : Acetylated valine participates in hydrogen bonding via the carbonyl group. The cyclobutane ring may disrupt hydrogen-bond networks due to steric hindrance, reducing aqueous solubility compared to zwitterionic valine .

Valine-Containing Peptides (e.g., L-Valyl-L-Tyrosyl-L-Valine)

Structural Differences: Peptides incorporate valine via peptide bonds, whereas this compound modifies the amino acid itself. Functional Impacts:

  • Solubility & Stability : Peptides like L-valyl-L-tyrosyl-L-valine exhibit lower solubility in organic solvents but moderate stability in aqueous media. This compound’s hydrophobicity may limit aqueous solubility but enhance lipid membrane permeability .
  • Analytical Parameters : Collision cross-section (CCS) measurements for peptides (e.g., ±2% accuracy in ion mobility spectrometry) could differ for this compound due to altered mass and shape .

Valine in Protein Residues

Structural Differences : Natural valine residues in proteins (e.g., RfaH CTD’s F130V mutant) influence secondary structures. Substitution with this compound introduces steric bulk.
Functional Impacts :

  • Secondary Structure : Valine favors α-helix formation over β-sheets. The cyclobutanecarbonyl group’s rigidity may further stabilize α-helices or disrupt β-sheet packing, depending on spatial constraints .
  • Thermodynamic Stability : Bulky substituents like cyclobutanecarbonyl could destabilize protein folds by introducing strain, contrasting with natural valine’s role in stabilizing hydrophobic cores .

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